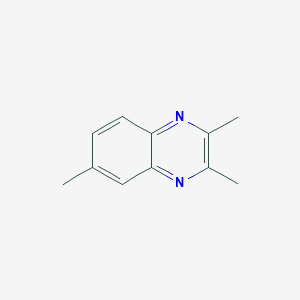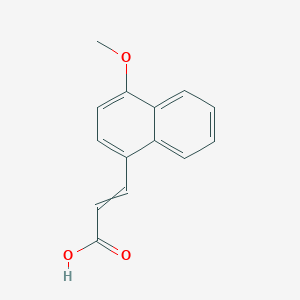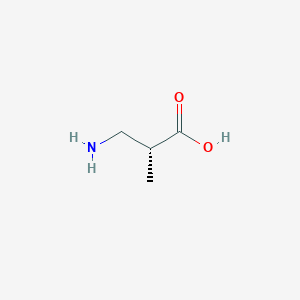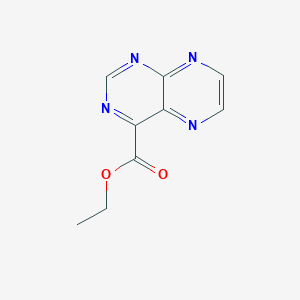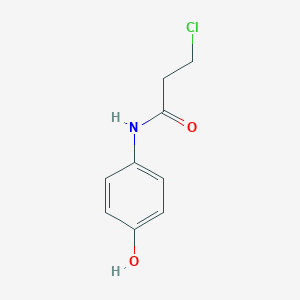
3-氯-N-(4-羟基苯基)丙酰胺
描述
3-chloro-N-(4-hydroxyphenyl)propanamide, also known as 3-chloro-N-(4-hydroxyphenyl)propanamide, is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(4-hydroxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(4-hydroxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
丁香酚和含有丁香酚的精油的抗菌活性
丁香酚是一种羟基苯丙烯,对真菌和广泛范围的革兰氏阴性和革兰氏阳性细菌表现出广谱抗菌活性。这包括对导致人类传染病、口腔疾病和食源性病原体的活性。丁香酚的作用与抗氧化和抗炎活性相关,暗示了类似3-氯-N-(4-羟基苯基)丙酰胺在抗菌领域的潜在研究应用 (Marchese et al., 2017)。
职业暴露于内分泌干扰物
像双酚A(BPA)这样与3-氯-N-(4-羟基苯基)丙酰胺共享酚基的化合物,由于其内分泌干扰能力引起了关注。关于职业暴露于BPA的研究表明,暴露于这类化合物的个体可能面临与内分泌干扰相关的健康问题风险更高。这凸显了评估结构相关化合物的安全性和潜在内分泌干扰效应的重要性 (Ribeiro, Ladeira, & Viegas, 2017)。
环境雌激素和化学毒性
关于甲氧氯和其代谢物的研究,这些化合物像3-氯-N-(4-羟基苯基)丙酰胺一样含有羟基苯基组分,阐明了它们作为环境雌激素的作用。这些化合物已被证明具有雌激素作用,导致雄性和雌性的生殖毒性。这些发现强调了对类似化合物的环境和健康影响进行研究的必要性 (Cummings, 1997)。
安全和危害
属性
IUPAC Name |
3-chloro-N-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHVIXPPSYYGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388350 | |
| Record name | 3-chloro-N-(4-hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19314-10-4 | |
| Record name | 3-chloro-N-(4-hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

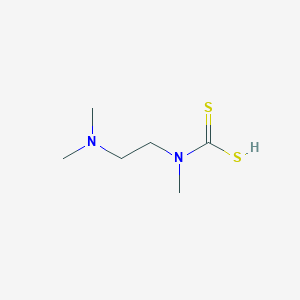
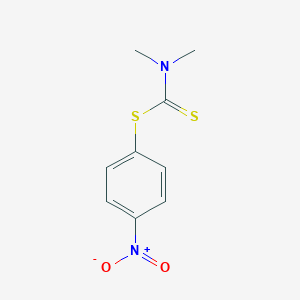
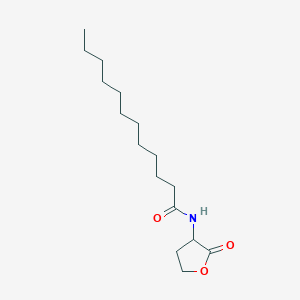
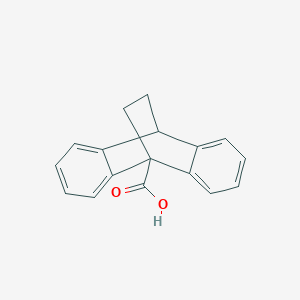
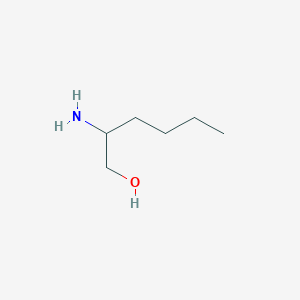
![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)


